molecular formula C7H16ClNO B1455900 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride CAS No. 1357923-37-5

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride

Cat. No. B1455900
M. Wt: 165.66 g/mol
InChI Key: CLMRAZFIFLFGKM-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride, also known as P3P, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the class of psychoactive substances and is a potent dopamine reuptake inhibitor. The unique chemical structure of P3P makes it an ideal candidate for studying the central nervous system and its associated functions.

Scientific Research Applications

1. Spectroscopic Identification and Derivatization

A study by Nycz et al. (2016) explored the identification of novel hydrochloride salts, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one, using a combination of GC-MS, IR, NMR, and other spectroscopic methods. The study provided insights into the spectroscopic properties and potential derivatization of related compounds.

2. Use as a Chiral Auxiliary in Asymmetric Synthesis

Hedenström et al. (2000) discussed the synthesis of the N-propionylated derivative of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, which was used as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde (Hedenström, Andersson, & Hjalmarsson, 2000). This study highlighted its application in enhancing stereoselectivity in organic synthesis.

3. Biological Testing Against Trypanosoma Cruzi

Balfour et al. (2017) synthesized a series of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols for biological testing against Trypanosoma cruzi, the causative agent of Chagas disease. This research illustrated the potential therapeutic applications of such compounds in treating parasitic infections (Balfour, Franco, Moraes, Freitas-Junior, & Stefani, 2017).

4. Generation of Structurally Diverse Libraries

Roman (2013) utilized a compound structurally related to 2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride, specifically 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a diverse library of compounds through various alkylation and ring closure reactions. This approach showcased the versatility of similar structures in synthesizing a wide array of chemical entities (Roman, 2013).

5. Synthesis of α_1 Receptor Antagonists

The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, which possess α_1 receptor antagonistic activity, was described by Hon (2013). This research highlighted the potential of pyrrolidine derivatives in developing novel pharmacological agents (Hon, 2013).

properties

IUPAC Name

2-pyrrolidin-3-ylpropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2,9)6-3-4-8-5-6;/h6,8-9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMRAZFIFLFGKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride

CAS RN

1357923-37-5
Record name 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate (0.69 g, 3.01 mmol) in DCM (15 mL) and EtOAc (5 mL) was added 4 M HCl in dioxane (3.01 mL, 12.04 mmol). The reaction was stirred overnight at RT and then concentrated to generate 2-(pyrrolidin-3-yl)propan-2-ol hydrochloride as a yellow oil (0.51 g, 102% yield).
Quantity
0.69 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.01 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyrrolidin-3-yl)propan-2-ol hydrochloride
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Citations

For This Compound
2
Citations
RT Lewis, CM Bode, DM Choquette… - Journal of medicinal …, 2012 - ACS Publications
A class of 2-acyliminobenzimidazoles has been developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK). Structure based design facilitated the rapid …
Number of citations: 44 pubs.acs.org
DA Candito, V Simov, A Gulati, S Kattar… - Journal of Medicinal …, 2022 - ACS Publications
Inhibition of leucine-rich repeat kinase 2 (LRRK2) kinase activity represents a genetically supported, chemically tractable, and potentially disease-modifying mechanism to treat …
Number of citations: 5 pubs.acs.org

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